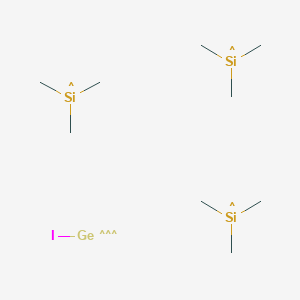
Silane, (iodogermylidyne)tris[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (iodogermylidyne)tris[trimethyl-] is a unique organosilicon compound characterized by the presence of an iodogermylidyne group bonded to a silicon atom, which is further bonded to three trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (iodogermylidyne)tris[trimethyl-] typically involves the reaction of iodogermane with tris(trimethylsilyl)silane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Iodogermane: Iodogermane is synthesized by reacting germanium tetrachloride with iodine in the presence of a reducing agent.
Reaction with Tris(trimethylsilyl)silane: The iodogermane is then reacted with tris(trimethylsilyl)silane in the presence of a catalyst, such as a transition metal complex, to form Silane, (iodogermylidyne)tris[trimethyl-].
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (iodogermylidyne)tris[trimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silanes and germanes.
Substitution: The iodogermylidyne group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of siloxanes and germanium oxides.
Reduction: Formation of simpler silanes and germanes.
Substitution: Formation of halogenated silanes and germanes.
Aplicaciones Científicas De Investigación
Silane, (iodogermylidyne)tris[trimethyl-] has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the fabrication of advanced materials, including semiconductors and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of Silane, (iodogermylidyne)tris[trimethyl-] involves the formation of reactive intermediates, such as silyl radicals, which participate in various chemical transformations. The molecular targets and pathways include:
Radical Reactions: The compound generates silyl radicals that can initiate radical chain reactions.
Hydrosilylation: It can add across double bonds in unsaturated compounds, facilitating hydrosilylation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: A similar compound used as a radical reducing agent.
Trichlorosilane: Another silane compound with different reactivity and applications.
Diphenylsilane: Used in hydrosilylation reactions similar to Silane, (iodogermylidyne)tris[trimethyl-].
Uniqueness
Silane, (iodogermylidyne)tris[trimethyl-] is unique due to the presence of the iodogermylidyne group, which imparts distinct reactivity and properties compared to other silanes. Its ability to participate in both radical and substitution reactions makes it a versatile reagent in organic synthesis and materials science.
Propiedades
Número CAS |
404888-67-1 |
|---|---|
Fórmula molecular |
C9H27GeISi3 |
Peso molecular |
419.10 g/mol |
InChI |
InChI=1S/3C3H9Si.GeI/c3*1-4(2)3;1-2/h3*1-3H3; |
Clave InChI |
TUFTUURQOVCCTI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


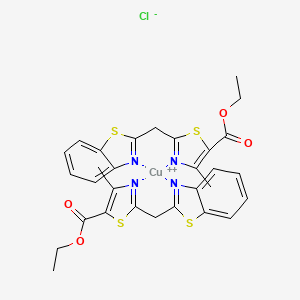
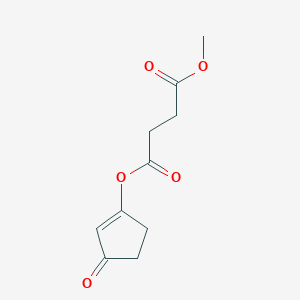

![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)

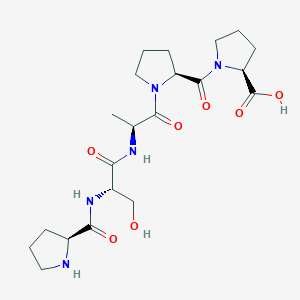
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)
![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
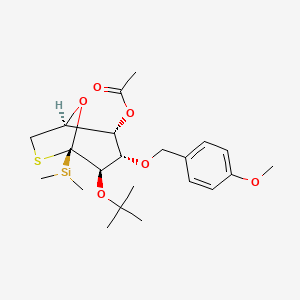
![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
